AZD2014

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Vistusertib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wurde ausgiebig auf sein Potenzial untersucht, das Tumorwachstum zu hemmen und die Apoptose in verschiedenen Krebsmodellen zu induzieren.

Pulmonale Entzündung und Fibrose: Vistusertib hat sich als vielversprechend erwiesen, um pulmonale Entzündungen und Fibrosen zu reduzieren, indem es entzündungshemmende und oxidative Stress-Mediator-Moleküle moduliert.

Endokrine Therapie: Es wurde in Kombination mit anderen Medikamenten wie Anastrozol zur Behandlung von hormonrezeptor-positivem rezidivierendem oder metastasierendem Endometriumkarzinom untersucht.

Zelluläre Signaltransduktionsstudien: Vistusertib wird verwendet, um den mTOR-Signalweg und seine Rolle bei Zellwachstum, Stoffwechsel und Immunität zu untersuchen.

5. Wirkmechanismus

Vistusertib übt seine Wirkung aus, indem es die Aktivität von mTOR hemmt, einer Serin/Threonin-Kinase, die in verschiedenen Tumoren hochreguliert ist . Durch die Hemmung sowohl der mTORC1- als auch der mTORC2-Komplexe unterbricht Vistusertib die PI3K/Akt/mTOR-Signaltransduktionskaskade, was zu einer reduzierten Proliferation von Tumorzellen und einer erhöhten Apoptose führt . Diese Hemmung wirkt sich auch auf andere zelluläre Prozesse aus, wie z. B. Stoffwechsel und Immunreaktionen .

Wirkmechanismus

Target of Action

AZD2014, also known as Vistusertib or AZD-2014, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is an atypical serine-threonine kinase that plays a critical role in regulating major cellular functions, such as nutrient sensing, growth, and proliferation . mTOR forms two multiprotein complexes, mTORC1 and mTORC2 , which have distinct roles in cellular processes .

Mode of Action

This compound is a small-molecule ATP competitive inhibitor that inhibits both mTORC1 and mTORC2 complexes . It has a greater inhibitory function against mTORC1 than the clinically approved rapalogs . The inhibition of mTORC2 prevents the feedback activation of Akt signaling, which occurs when only mTORC1 is inhibited .

Biochemical Pathways

The inhibition of mTORC1 and mTORC2 by this compound results in the down-regulation of the Akt/mTOR signaling pathway . This pathway contributes significantly to the activation of mTORC1 during the development of cardiac hypertrophy . mTORC2 is involved in the regulation of cell survival, growth, and proliferation in cardiomyocytes .

Pharmacokinetics

The recommended phase II dose for further evaluation of this compound is 50 mg twice daily . At this dose, it has been possible to demonstrate pharmacologically relevant plasma concentrations . This compound is administered orally twice a day continuously .

Result of Action

This compound has broad antiproliferative effects across multiple cell lines, including ER+ breast models with acquired resistance to hormonal therapy and cell lines with acquired resistance to rapalogs . In vivo, this compound induces dose-dependent tumor growth inhibition in several xenograft and primary explant models . The antitumor activity of this compound is associated with modulation of both mTORC1 and mTORC2 substrates .

Biochemische Analyse

Biochemical Properties

AZD2014 interacts with the mTORC1 and mTORC2 complexes, which are multiprotein complexes involved in the regulation of cellular processes . The inhibition of these complexes by this compound results in the down-regulation of the Akt/mTOR signaling pathway .

Cellular Effects

This compound has broad antiproliferative effects across multiple cell lines, including ER+ breast models with acquired resistance to hormonal therapy and cell lines with acquired resistance to rapalogs . In vivo, this compound induces dose-dependent tumor growth inhibition in several xenograft and primary explant models . It also attenuates cardiac hypertrophy in the Mybpc3-KO mouse model .

Molecular Mechanism

This compound exerts its effects at the molecular level through the inhibition of both mTORC1 and mTORC2, which in turn results in the down-regulation of the Akt/mTOR signaling pathway . This inhibition prevents the feedback activation of Akt signaling, which occurs when only mTORC1 is inhibited .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have broad antiproliferative effects across multiple cell lines . The antitumor activity of this compound is associated with modulation of both mTORC1 and mTORC2 substrates .

Dosage Effects in Animal Models

In animal models, this compound induces dose-dependent tumor growth inhibition . It also attenuates cardiac hypertrophy in the Mybpc3-KO mouse model .

Metabolic Pathways

This compound is involved in the mTOR pathway, a key regulatory function in cardiovascular physiology and pathology in hypertrophy . It inhibits both mTORC1 and mTORC2 complexes, which in turn results in the down-regulation of the Akt/mTOR signaling pathway .

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the literature. As an mTOR inhibitor, it is expected to localize where mTOR complexes are found. These complexes are typically associated with cellular membranes, including the lysosomal surface, where they regulate protein synthesis and other cellular processes .

Vorbereitungsmethoden

Die Synthese von Vistusertib umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht vollständig öffentlich bekannt gegeben . Die industriellen Produktionsmethoden umfassen typischerweise fortschrittliche organische Synthesetechniken, die eine hohe Reinheit und Ausbeute des Endprodukts gewährleisten.

Analyse Chemischer Reaktionen

Vistusertib unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Interaktion mit biologischen Molekülen liegt. Es ist bekannt, die Aktivität von mTOR zu hemmen, was zur Induktion der Apoptose von Tumorzellen und einer Abnahme der Proliferation von Tumorzellen führt . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Inhibitoren und Zellkulturbedingungen, die die physiologische Umgebung nachahmen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind typischerweise die nachgeschalteten Auswirkungen auf zelluläre Signalwege, wie z. B. die reduzierte Expression von Entzündungsmarkern und verbesserte Zellfunktionen .

Vergleich Mit ähnlichen Verbindungen

Vistusertib ist einzigartig in seiner dualen Hemmung der mTORC1- und mTORC2-Komplexe, was es von anderen mTOR-Inhibitoren wie Everolimus unterscheidet, die hauptsächlich auf mTORC1 abzielen . Diese duale Hemmung bietet eine umfassendere Blockade des mTOR-Signalwegs, was möglicherweise zu einer effektiveren Tumorsuppression führt . Ähnliche Verbindungen umfassen:

Everolimus: Hemmt hauptsächlich mTORC1 und wird in verschiedenen Krebsbehandlungen eingesetzt.

Temsirolimus: Ein weiterer mTORC1-Inhibitor mit Anwendungen in der Krebstherapie.

Rapamycin: Der ursprüngliche mTOR-Inhibitor, der hauptsächlich auf mTORC1 abzielt.

Zusammenfassend lässt sich sagen, dass Vistusertib ein potenter mTOR-Inhibitor mit signifikantem Potenzial in der Krebstherapie und bei anderen Krankheiten ist, die mit einer dysregulierten mTOR-Signaltransduktion einhergehen. Seine einzigartige duale Hemmung von mTORC1 und mTORC2 unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und klinischen Anwendung.

Eigenschaften

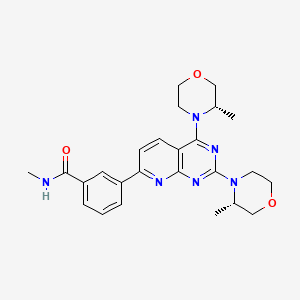

IUPAC Name |

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFANSTBFGBAF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143584 | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009298-59-2 | |

| Record name | Vistusertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vistusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1009298-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VISTUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BSC3P4H5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AZD2014 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. [, , , , ]

ANone: Unlike rapalogs, which allosterically inhibit mTORC1, this compound directly targets the kinase domain of mTOR, resulting in more potent inhibition of both mTORC1 and mTORC2. [, , ]

ANone: this compound effectively inhibits phosphorylation of mTORC1 substrates p-S6K and p-4EBP1 and the mTORC2 target p-AKT (Ser473). [, , , , ]

ANone: Unlike rapalogs, this compound effectively inhibits mTORC2 and prevents the feedback activation of AKT signaling. []

ANone: this compound induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis and autophagy. It also impacts crucial cellular processes like protein synthesis, angiogenesis, and epithelial-mesenchymal transition (EMT). [, , , , , , , , ]

ANone: Unfortunately, the provided research does not disclose the molecular formula, weight, or spectroscopic data of this compound.

ANone: The provided research focuses on the biological activity and pharmacological properties of this compound in the context of cancer treatment. There is no information regarding material compatibility and stability under various conditions.

ANone: this compound is a kinase inhibitor and does not exhibit catalytic properties in the context of the provided research.

ANone: The research does not provide details on specific structural modifications of this compound and their effects on potency or selectivity.

ANone: The research doesn't explicitly discuss specific formulation strategies for this compound. It refers to using an oral solution in a phase I trial, but further details regarding formulation enhancements are not provided. []

ANone: The provided research primarily focuses on the biological and pharmacological aspects of this compound. Information regarding specific SHE regulations is not included.

ANone: this compound is rapidly absorbed after oral administration, with a short half-life of approximately 3 hours. [] The research does not provide detailed information about its distribution, metabolism, or excretion.

ANone: Research indicates that the short half-life of this compound might necessitate frequent dosing or the development of formulations for sustained release to maintain therapeutic efficacy. [] More research is needed to fully understand the relationship between this compound's PK profile and its in vivo activity.

ANone: Research demonstrates that this compound inhibits mTORC1 and mTORC2 signaling in preclinical models and patient samples. The degree of mTOR inhibition achieved in vivo is dose-dependent. [, , , , , , , , , , , ]

ANone: Researchers have used various cell-based assays, including MTT assays, clonogenic survival assays, cell cycle analyses, and flow cytometry to assess this compound's effects on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , , , , , ]

ANone: Preclinical studies have utilized various animal models, including xenograft models of human cancer cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, to investigate this compound's antitumor efficacy. [, , , , , , , , , , ]

ANone: Yes, multiple phase I and II clinical trials have been conducted with this compound in various cancer types, including breast cancer, pancreatic cancer, prostate cancer, T-ALL, B-ALL, mantle cell lymphoma, ovarian cancer, endometrial cancer, lung cancer, and meningioma. [, , , , , , , , , , ]

ANone: Clinical trials have shown that this compound can inhibit mTOR signaling in patients. While some trials have shown promising antitumor activity, others have indicated limited efficacy as a single agent. The safety profile of this compound is generally acceptable, with manageable adverse events. [, , , , , , , , , , ]

ANone: Research suggests potential resistance mechanisms to this compound, including rebound activation of AKT and FOXO, as well as ERK activation, during prolonged mTORC1/2 inhibition. []

ANone: The research indicates potential selection for SMARCA4 mutations in patients treated with this compound. SMARCA4 mutations are implicated in resistance to various targeted therapies, suggesting a possible mechanism of cross-resistance. [] Further research is needed to clarify the extent of cross-resistance.

ANone: While detailed toxicological data is not provided, research indicates that this compound is generally well-tolerated in preclinical and clinical settings, with manageable adverse events. [, , , , , , , , , , ]

ANone: One study explored the use of rituximab (anti-CD20)-modified nanoparticles loaded with this compound to enhance targeting to B lymphoma cells. [] This approach suggests the possibility of improving drug delivery and enhancing efficacy against specific cancer types.

ANone: Research suggests that low PTEN expression in tumor cells might be a predictive biomarker for this compound activity in ovarian cancer. [] Additionally, the study of noninvasive pharmacodynamic markers, such as changes in phospholipid metabolites detected by magnetic resonance spectroscopy, could help monitor tumor response to this compound treatment. [] More research is needed to identify reliable biomarkers for this compound.

ANone: Several analytical techniques are mentioned in the research, including Western blotting for protein expression analysis, flow cytometry for cell cycle analysis and apoptosis assessment, MTT assays for cell viability, and magnetic resonance spectroscopy for studying metabolic profiles. [, , , , , , , , , , , , ]

ANone: Research highlights the need for further development of noninvasive pharmacodynamic markers to monitor treatment response more effectively. [] Additionally, identifying reliable biomarkers for predicting this compound efficacy and potential adverse effects requires further investigation.

ANone: this compound represents a significant advancement in mTOR inhibition by targeting both mTORC1 and mTORC2 complexes, unlike first-generation rapalogs that predominantly inhibit mTORC1. [, , , , , , ] This dual targeting approach offers the potential for enhanced antitumor activity and overcoming resistance mechanisms associated with rapalogs.

ANone: Research on this compound involves a synergistic interplay of disciplines, including oncology, pharmacology, immunology, molecular biology, cell biology, biochemistry, and analytical chemistry. [, , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.